1-(Pyrimidin-2-yl)azepane
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Overview
Description
1-(Pyrimidin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness compared to more common nitrogen heterocycles like piperidine and pyrrolidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed, where the nitro group is converted into a singlet nitrene under blue light irradiation at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring .
Industrial Production Methods: Industrial production of this compound typically involves multistep synthesis starting from commercially available feedstocks. The process may include steps such as ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized at different positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Pyrimidin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Piperidine: A six-membered nitrogen heterocycle commonly found in drugs.
Pyrrolidine: A five-membered nitrogen heterocycle also prevalent in medicinal chemistry.
Azepane: The parent seven-membered nitrogen heterocycle without the pyrimidine moiety
Uniqueness: 1-(Pyrimidin-2-yl)azepane is unique due to its seven-membered ring structure combined with a pyrimidine moiety, which provides a distinct three-dimensional shape and multiple vectors for functionalization. This structural uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
1-pyrimidin-2-ylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFLXGDOVQNZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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